molecular formula C11H12O5 B12852340 Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate CAS No. 22997-07-5

Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate

Cat. No.: B12852340
CAS No.: 22997-07-5
M. Wt: 224.21 g/mol
InChI Key: FMWDBBDGFITFLO-UHFFFAOYSA-N
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Description

Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a carbonyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate typically involves the reaction of furan-2-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous-flow processes. These methods offer advantages such as increased efficiency, better control over reaction conditions, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the carbonyl and ester groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A precursor in the synthesis of Ethyl 2-(furan-2-carbonyl)-3-oxobutanoate.

    Ethyl 2-furoate: A related ester with similar chemical properties.

    Furan-2,5-dicarboxylic acid: An oxidation product of furan derivatives.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its furan ring imparts aromaticity, while the carbonyl and ester groups provide sites for further chemical modification .

Properties

CAS No.

22997-07-5

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl 2-(furan-2-carbonyl)-3-oxobutanoate

InChI

InChI=1S/C11H12O5/c1-3-15-11(14)9(7(2)12)10(13)8-5-4-6-16-8/h4-6,9H,3H2,1-2H3

InChI Key

FMWDBBDGFITFLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)C1=CC=CO1

Origin of Product

United States

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